molecular formula C9H16N2O B7931743 (S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide

(S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide

Cat. No.: B7931743
M. Wt: 168.24 g/mol
InChI Key: FDYLUVNHXYRWKZ-VIFPVBQESA-N
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Description

(S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide is a chemical compound with the molecular formula C9H16N2O It is an amide derivative that features a cyclopropyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide typically involves the reaction of cyclopropylamine with pyrrolidine-3-carboxylic acid or its derivatives. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. Common reagents used in the synthesis include coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The cyclopropyl and pyrrolidine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

(S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide
  • ®-N-Methyl-N-(pyrrolidin-3-yl)acetamide

Uniqueness

(S)-N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its methyl-substituted analogs. This uniqueness can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

N-cyclopropyl-N-[(3S)-pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7(12)11(8-2-3-8)9-4-5-10-6-9/h8-10H,2-6H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYLUVNHXYRWKZ-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N([C@H]1CCNC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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